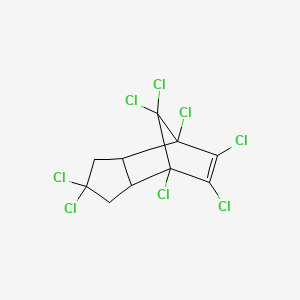
gamma-Chlordan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A highly poisonous organochlorine insecticide. The EPA has cancelled registrations of pesticides containing this compound with the exception of its use through subsurface ground insertion for termite control and the dipping of roots or tops of non-food plants. (From Merck Index, 11th ed)
Applications De Recherche Scientifique
Chemical Properties and Background
Gamma-chlordan is a chlorinated hydrocarbon belonging to the organochlorine family. Its chemical structure features multiple chlorine atoms attached to a cyclodiene ring, contributing to its insecticidal properties and resistance to degradation. It is characterized by low solubility in water and high lipophilicity, which facilitates bioaccumulation in food chains .
Pesticidal Applications
Historically, this compound was extensively used in agriculture for pest control, particularly against termites and other soil-dwelling insects. Its effectiveness as an insecticide stemmed from its neurotoxic effects on pests, disrupting their nervous systems. However, due to its persistence in the environment and potential health risks, its application has been significantly restricted or banned in many regions.
Effects on Drug Metabolism
Research indicates that this compound has stimulating effects on drug metabolism. Studies have shown that administration of this compound to laboratory animals enhances the activity of liver microsomal enzymes involved in drug metabolism. For instance:
- Increased Drug Metabolism : In rats treated with this compound, there was a notable increase in the metabolism of drugs such as hexobarbital and aminopyrine. This effect was dose-dependent, indicating that higher doses led to greater enzyme activity .
- Liver Enzyme Activity : Treatment with this compound resulted in increased activity of liver enzymes responsible for metabolizing steroids and other compounds .
These findings suggest potential applications in pharmacology for understanding drug interactions and metabolic pathways.
Toxicological Studies
This compound's toxicity has been extensively documented through various studies:
- Hepatic Effects : Exposure to this compound has been linked to liver toxicity, including increased liver weight and changes at the cellular level. Chronic exposure can lead to neoplastic lesions in the liver .
- Neurotoxicity : The compound exhibits neurotoxic effects by inhibiting gamma-aminobutyric acid (GABA), a neurotransmitter critical for regulating neuronal excitability. Symptoms of toxicity include convulsions and hypersensitivity .
- Reproductive Toxicity : Studies have shown that this compound adversely affects male reproductive organs, leading to decreased fertility and developmental issues in offspring .
Environmental Impact Studies
Due to its persistence and bioaccumulation potential, this compound poses significant ecological risks:
- Bioaccumulation : Research indicates that this compound accumulates in fatty tissues of organisms, leading to higher concentrations in higher trophic levels within food webs .
- Ecotoxicological Effects : Studies have demonstrated detrimental effects on wildlife populations exposed to contaminated environments, raising concerns about biodiversity loss and ecosystem health .
Case Studies
| Study | Findings |
|---|---|
| Burns et al. (1965) | Demonstrated increased metabolism of drugs following exposure to chlordane isomers, including this compound in rats. |
| Hart et al. (1963) | Reported significant increases in liver enzyme activity related to drug metabolism after administration of this compound. |
| EWG Study (2024) | Found detectable levels of this compound in human serum, indicating bioaccumulation and potential health risks associated with exposure. |
Propriétés
Numéro CAS |
5566-34-7 |
|---|---|
Formule moléculaire |
C10H6Cl8 |
Poids moléculaire |
409.8 g/mol |
Nom IUPAC |
1,4,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H6Cl8/c11-5-6(12)9(16)4-2-7(13,14)1-3(4)8(5,15)10(9,17)18/h3-4H,1-2H2 |
Clé InChI |
JBZJEPYXXVKOKF-UHFFFAOYSA-N |
SMILES |
C1C2C(CC1(Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
C1C2C(CC1(Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Key on ui other cas no. |
5566-34-7 |
Synonymes |
Chlordan Chlordane gamma Chlordane gamma-Chlordane |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















